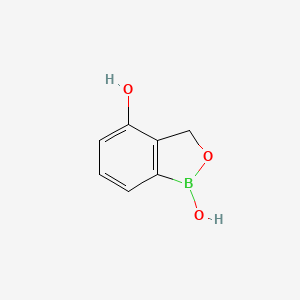
1,3-Dihydro-2,1-benzoxaborole-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihydro-2,1-benzoxaborole-1,4-diol is a boron-containing heterocyclic compound. It is part of the benzoxaborole family, which is known for its versatile applications in medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-2,1-benzoxaborole-1,4-diol typically involves the reaction of o-aminophenol with boric acid or boronic acids under specific conditions. One common method includes the following steps:
Nucleophilic Substitution: The hydroxyl group of o-aminophenol reacts with a boronic acid derivative.
Cyclization: The intermediate undergoes cyclization to form the benzoxaborole ring.
Hydrolysis: The final step involves hydrolysis to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydro-2,1-benzoxaborole-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert it into different boron-containing derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various boronic acids, borate esters, and substituted benzoxaboroles, which have applications in different fields of chemistry and biology.
Scientific Research Applications
1,3-Dihydro-2,1-benzoxaborole-1,4-diol has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules.
Medicine: Explored for its antifungal, antibacterial, and antiviral properties. It is also studied for its potential use in treating parasitic infections.
Industry: Utilized in the development of new materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3-Dihydro-2,1-benzoxaborole-1,4-diol involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s boron atom plays a crucial role in forming stable complexes with biological molecules, which is essential for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dihydro-2,1-benzoxaborole-1,6-diol
- 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
- Crisaborole
Uniqueness
1,3-Dihydro-2,1-benzoxaborole-1,4-diol is unique due to its specific hydroxyl group positioning, which influences its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C7H7BO3 |
|---|---|
Molecular Weight |
149.94 g/mol |
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborol-4-ol |
InChI |
InChI=1S/C7H7BO3/c9-7-3-1-2-6-5(7)4-11-8(6)10/h1-3,9-10H,4H2 |
InChI Key |
IVKXXFQFHVVYKM-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C(=CC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid](/img/structure/B13484121.png)


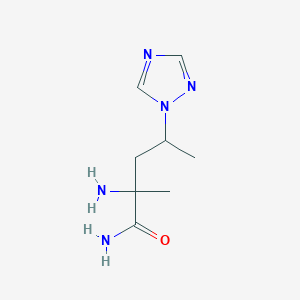
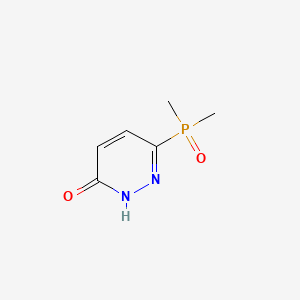
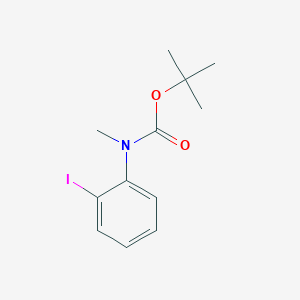

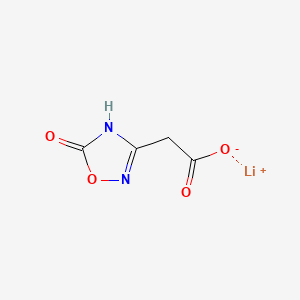
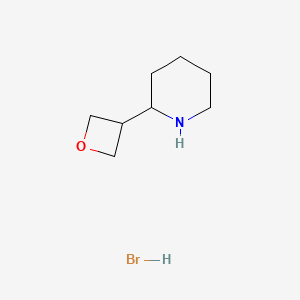
![[(Z)-2-bromo-2-fluoroethenyl]benzene](/img/structure/B13484140.png)
![(5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13484143.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[3-(isopropylamino)propylamino]isoindoline-1,3-dione](/img/structure/B13484148.png)
